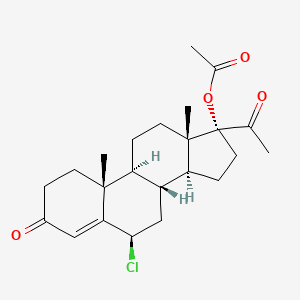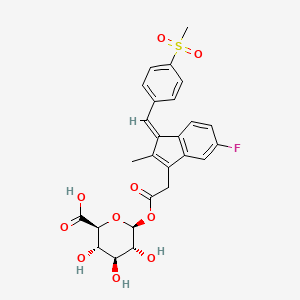
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a chemical compound known for its applications in various fields, including proteomics research. This compound is characterized by its unique structure, which includes a benzenesulfonamide group substituted with trimethyl, oxocyclohexyl, and propyl groups.
準備方法
The synthesis of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the benzenesulfonamide core:
Introduction of the trimethyl groups: This can be achieved through Friedel-Crafts alkylation using methylating agents.
Attachment of the oxocyclohexyl group: This step may involve the use of cyclohexanone derivatives and appropriate reagents to introduce the oxo group.
Addition of the propyl group: This can be done through alkylation reactions using propyl halides.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trimethyl and oxocyclohexyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with lipid membranes. The propyl group may enhance the compound’s ability to penetrate biological membranes.
類似化合物との比較
2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide: Lacks the trimethyl groups, which may affect its hydrophobicity and reactivity.
2,4,6-Trimethylbenzenesulfonamide: Lacks the oxocyclohexyl and propyl groups, which may influence its biological activity and solubility.
N-propylbenzenesulfonamide: Lacks both the trimethyl and oxocyclohexyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERLHNNDQGDCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,7-Epoxy[1,2]thiazolo[5,4-c]pyridine](/img/structure/B590338.png)



![5,7,8,12-tetrazatricyclo[6.4.0.02,6]dodeca-1,3,6,9,11-pentaene](/img/structure/B590343.png)
![6-Amino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B590345.png)
![Ethane-1,2-diol;2-[3-(2-hydroxyethoxy)-2,2-bis(2-hydroxyethoxymethyl)propoxy]ethanol;[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate](/img/structure/B590346.png)




